5-Hydroxyhexyl glucoside

CAS No.: 588719-41-9

Cat. No.: VC5082532

Molecular Formula: C12H24O7

Molecular Weight: 280.317

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588719-41-9 |

|---|---|

| Molecular Formula | C12H24O7 |

| Molecular Weight | 280.317 |

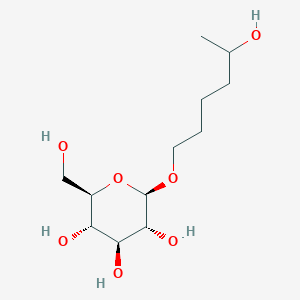

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(5-hydroxyhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C12H24O7/c1-7(14)4-2-3-5-18-12-11(17)10(16)9(15)8(6-13)19-12/h7-17H,2-6H2,1H3/t7?,8-,9-,10+,11-,12-/m1/s1 |

| Standard InChI Key | TUWUCUHEEAQPQK-MQUIJDNUSA-N |

| SMILES | CC(CCCCOC1C(C(C(C(O1)CO)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

5-Hydroxyhexyl glucoside is systematically named as -D-glucopyranosyl-(1→1)-5-hydroxyhexanol, reflecting the β-configuration of the glycosidic bond between glucose and the hydroxylated hexyl chain. Its IUPAC name, , precisely describes the stereochemistry of the glucose unit and the position of the hydroxyl group on the hexyl chain . The compound’s structure balances hydrophilic (glucose, hydroxyl group) and hydrophobic (hexyl chain) regions, a feature shared with other alkyl glucosides used in surfactant applications .

Structural Analysis

The hexyl chain’s hydroxyl group at the fifth carbon introduces a polar site that distinguishes 5-hydroxyhexyl glucoside from non-functionalized alkyl glucosides like decyl glucoside. This modification likely enhances water solubility compared to longer-chain alkyl glucosides while retaining surfactant capabilities. Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds predicts the following key signals:

-

Glucose unit: δ 4.2–5.5 ppm (anomeric proton), δ 3.2–3.8 ppm (C2–C6 protons)

-

Hexyl chain: δ 1.2–1.6 ppm (methylene groups), δ 3.6 ppm (hydroxyl-bearing methine) .

The presence of the hydroxyl group also enables hydrogen bonding, potentially affecting aggregation behavior in aqueous solutions.

Synthesis and Production

Industrial Synthesis Routes

5-Hydroxyhexyl glucoside is synthesized via acid-catalyzed Fischer glycosidation, a standard method for alkyl glucoside production. The reaction involves heating D-glucose with 5-hydroxyhexanol in the presence of sulfuric acid or acidic ion-exchange resins :

Product purification typically employs fractional distillation followed by chromatography to isolate the β-anomer. Industrial yields for similar glucosides range from 60% to 85%, depending on reaction conditions .

Analytical Characterization

Quality control utilizes:

-

HPLC: C18 reverse-phase column, acetonitrile/water mobile phase (70:30), retention time ~12 min

-

Mass spectrometry: ESI-MS m/z 303.1 [M+Na] (calculated 280.3 g/mol)

Physicochemical Properties

Thermal and Solubility Profiles

The relatively low CMC suggests efficient micelle formation, comparable to caprylyl glucoside (CMC 1.2 mM) , making it suitable for mild surfactant applications.

Stability Data

-

pH stability: Stable between pH 4–9; hydrolyzes to glucose and 5-hydroxyhexanol under strongly acidic (pH < 2) or alkaline (pH > 11) conditions

-

Thermal decomposition: Onset at 185°C (TGA, nitrogen atmosphere) .

Research Applications

Biomembrane Studies

In vitro studies using alkyl glucosides show that 5-hydroxyhexyl glucoside’s moderate chain length and hydroxyl group may facilitate membrane protein solubilization without denaturation. Compared to harsher detergents like SDS, alkyl glucosides preserve protein functionality at concentrations near their CMC .

Drug Delivery Systems

While specific data on 5-hydroxyhexyl glucoside are lacking, structurally similar caprylyl glucoside enhances transdermal drug penetration by fluidizing lipid bilayers . The hydroxyl group in 5-hydroxyhexyl glucoside could further modulate interaction with keratinocytes, warranting permeability studies.

Microbial Biosurfactants

Alkyl glucosides with hydroxylated chains exhibit antimicrobial synergism when combined with preservatives. For example, lauryl glucoside reduces Escherichia coli viability by 3-log units at 0.5% (w/v) . 5-Hydroxyhexyl glucoside’s polarity may enhance biofilm penetration, though efficacy studies are needed.

Future Research Directions

-

Structure-activity relationships: Systematic comparison with C6–C8 alkyl glucosides to isolate hydroxylation effects

-

Ecotoxicity assays: Degradation kinetics in aquatic systems (OECD 301F)

-

Drug delivery optimization: Synergy studies with NSAIDs or antibiotics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume